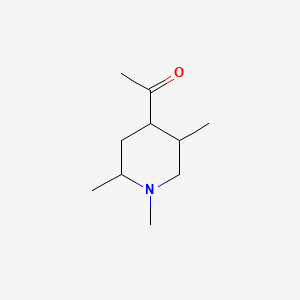
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of 1,2,5-trimethylpiperidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Reactants: 1,2,5-trimethylpiperidine, acetyl chloride or acetic anhydride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane), temperature control (e.g., 0-5°C)
Procedure: The 1,2,5-trimethylpiperidine is dissolved in the solvent, and the acylating agent is added dropwise while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by workup and purification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, large-scale production may incorporate advanced purification techniques, such as distillation and crystallization, to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, controlled temperature
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol), ambient temperature
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature control
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,4,5-Trimethylphenyl)ethanone:
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Contains a triazole ring, offering unique reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-(1,2,5-trimethylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-7-6-11(4)8(2)5-10(7)9(3)12/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
BPFBZPJYSZOTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


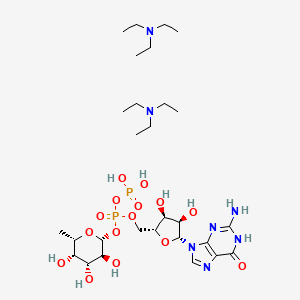
![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)
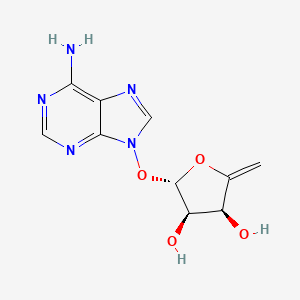
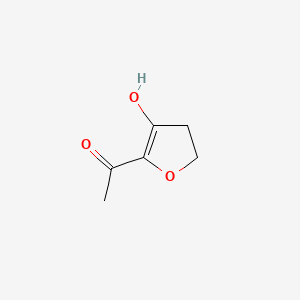
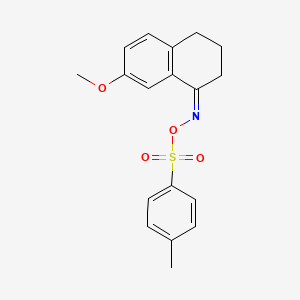
![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
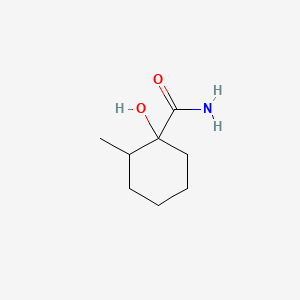
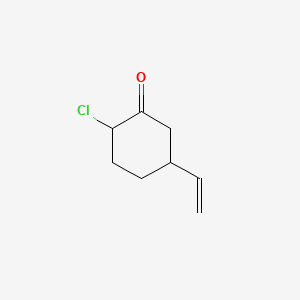

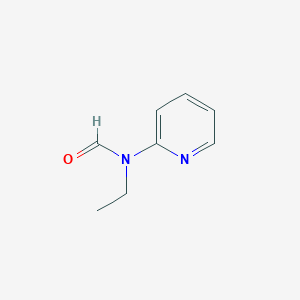
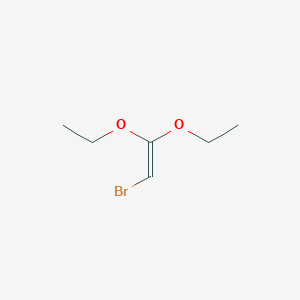
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
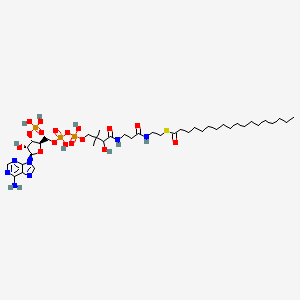
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
